molecular formula C18H24N2O3 B11470229 1H-Benzofuro[2,3-c]azepin-1-one, 2,3,4,5,5a,10a-hexahydro-7-hydroxy-10a-(4-methyl-1-piperidinyl)-

1H-Benzofuro[2,3-c]azepin-1-one, 2,3,4,5,5a,10a-hexahydro-7-hydroxy-10a-(4-methyl-1-piperidinyl)-

Cat. No.: B11470229
M. Wt: 316.4 g/mol
InChI Key: QILZHPNVVSKKIW-UHFFFAOYSA-N
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Description

7-hydroxy-10a-(4-methylpiperidino)-2,3,4,5,5a,10a-hexahydro-1H-1benzofuro[2,3-c]azepin-1-one is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound features a unique structural framework that combines a benzofuran core with a piperidine moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-10a-(4-methylpiperidino)-2,3,4,5,5a,10a-hexahydro-1H-1benzofuro[2,3-c]azepin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a benzofuran-fused N-heterocycle can be synthesized via AlCl3-mediated C–C and C–O bond formation between 2,3-dichloropyrazine and phenol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-10a-(4-methylpiperidino)-2,3,4,5,5a,10a-hexahydro-1H-1benzofuro[2,3-c]azepin-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

7-hydroxy-10a-(4-methylpiperidino)-2,3,4,5,5a,10a-hexahydro-1H-1benzofuro[2,3-c]azepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-10a-(4-methylpiperidino)-2,3,4,5,5a,10a-hexahydro-1H-1benzofuro[2,3-c]azepin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, benzofuran derivatives are known to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-methoxypsoralen: Another benzofuran derivative with therapeutic applications.

    Angelicin: Known for its anticancer properties.

Uniqueness

What sets 7-hydroxy-10a-(4-methylpiperidino)-2,3,4,5,5a,10a-hexahydro-1H-1benzofuro[2,3-c]azepin-1-one apart is its unique combination of a benzofuran core with a piperidine moiety, which may confer distinct biological activities and therapeutic potential compared to other benzofuran derivatives.

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

7-hydroxy-10a-(4-methylpiperidin-1-yl)-3,4,5,5a-tetrahydro-2H-[1]benzofuro[2,3-c]azepin-1-one

InChI

InChI=1S/C18H24N2O3/c1-12-6-9-20(10-7-12)18-15(3-2-8-19-17(18)22)14-11-13(21)4-5-16(14)23-18/h4-5,11-12,15,21H,2-3,6-10H2,1H3,(H,19,22)

InChI Key

QILZHPNVVSKKIW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C23C(CCCNC2=O)C4=C(O3)C=CC(=C4)O

Origin of Product

United States

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